molecular formula C10H9NO B156217 3-Methylquinolin-8-ol CAS No. 75457-13-5

3-Methylquinolin-8-ol

Cat. No.: B156217
CAS No.: 75457-13-5
M. Wt: 159.18 g/mol
InChI Key: LHPOFWYKNOUJJN-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-ol is a quinoline derivative featuring a methyl group at the 3-position and a hydroxyl group at the 8-position. Its molecular formula is C₁₀H₉NO (molecular weight: 159.19 g/mol) . Structurally, quinoline consists of a benzene ring fused to a pyridine ring, with substituents influencing its chemical and biological properties.

For example, alkylation of quinolin-8-ol derivatives (e.g., 2-methylquinolin-8-ol in ) or lithiation strategies (as in ) could be adapted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. The specific conditions for synthesizing this compound may vary, but generally, the reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemical Applications

3-Methylquinolin-8-ol serves as a building block for synthesizing more complex quinoline derivatives. These derivatives are integral in various chemical reactions and studies, showcasing the compound's versatility in organic synthesis.

Comparison with Similar Compounds:

CompoundKey Features
This compoundMethyl group at the 3rd position
Quinolin-8-olLacks methyl group; different reactivity
2-Methylquinolin-8-olMethyl group at the 2nd position
4-HydroxyquinolineHydroxyl group at the 4th position

This table illustrates how the positioning of substituents affects the reactivity and biological properties of these compounds.

Biological Applications

The biological activities of this compound are noteworthy. Research indicates that it exhibits antimicrobial and antifungal properties , making it a candidate for developing new antibiotics and antifungal agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Viability Studies : Compounds derived from this compound were tested against various cancer cell lines, including HeLa and MCF-7. Results indicated significant cytotoxic effects, with IC50 values ranging from 26.30 to 63.75 µM .
  • Mechanism of Action : The compound may inhibit specific enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects.

Case Studies

  • Antiviral Activity : A study highlighted that derivatives of quinoline, including those related to this compound, demonstrated promising antiviral activity against H5N1 virus strains. Certain derivatives showed virus growth inhibition rates exceeding 90% with low cytotoxicity .
  • Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives of this compound and assessing their biological activities. For example, a series of hydrazones derived from this compound exhibited varying degrees of anticancer activity against multiple cell lines .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. This application underscores its significance beyond medicinal chemistry.

Summary

The applications of this compound span across chemistry, biology, and industry. Its role as a building block in synthesis, coupled with its promising biological activities—especially in antimicrobial and anticancer research—highlights its potential as a valuable compound in scientific research. Continued exploration into its mechanisms and derivatives may yield further advancements in medicinal chemistry and industrial applications.

Mechanism of Action

The mechanism of action of 3-Methylquinolin-8-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Quinolin-8-ol Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Methylquinolin-8-ol 3-CH₃, 8-OH C₁₀H₉NO 159.19 Hydroxyl, Methyl
8-Hydroxyquinoline (Parent) 8-OH C₉H₇NO 145.16 Hydroxyl
2-Methylquinolin-8-ol 2-CH₃, 8-OH C₁₀H₉NO 159.19 Hydroxyl, Methyl
5-(((4-Azidobenzyl)oxy)methyl)quinolin-8-ol 5-OCH₂(azidobenzyl), 8-OH C₁₇H₁₅N₃O₂ 301.32 Hydroxyl, Azide, Ether
NQ1 (6-OBn,7-OCH₃,3-NO₂,4-NH-aryl) 6-OBn, 7-OCH₃, 3-NO₂, 4-NH-aryl C₂₅H₁₉N₃O₄ 425.44 Nitro, Methoxy, Benzyloxy, Amine

Notes:

  • Positional Isomerism: The methyl group’s position significantly impacts properties. For instance, 2-methylquinolin-8-ol () has distinct electronic effects compared to this compound due to proximity to the nitrogen atom .
  • Functional Group Diversity : Derivatives like NQ1 () incorporate nitro and benzyloxy groups, enhancing pharmacological activity but reducing solubility .

Key Observations :

  • Antimicrobial Activity: 8-Hydroxyquinoline derivatives are well-documented for metal chelation and antimicrobial effects, suggesting this compound may share similar properties .
  • Anticancer Potential: Compounds like 5-azidobenzyl derivatives () inhibit survivin, a protein overexpressed in cancers, highlighting the therapeutic relevance of quinolin-8-ol analogs .

Physicochemical Properties

Limited data are available for this compound, but comparisons can be inferred:

  • Solubility: Hydroxyl groups enhance water solubility, while methyl and aromatic groups increase hydrophobicity. For example, 8-hydroxyquinoline is sparingly soluble in water but dissolves in organic solvents .
  • Melting Points : Nitro-substituted derivatives (e.g., NQ1, mp 222°C) exhibit higher melting points due to strong intermolecular interactions .

Biological Activity

3-Methylquinolin-8-ol, also known as 3-methyl-8-hydroxyquinoline, is a compound that has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and cytoprotective properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of hydroxyquinoline derivatives, characterized by a quinoline ring with a hydroxyl group at position 8 and a methyl group at position 3. This structure is crucial for its biological activity, particularly in metal chelation and enzyme inhibition.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. A study reported an IC50 value of approximately 5 µM against human lung cancer cells (A549) and colon cancer cells (HCT116) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
A549 (Lung Cancer)5
HCT116 (Colon)5

2. Antimicrobial Activity

The compound also demonstrates antimicrobial activity against several bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20

3. Cytoprotective Properties

Cytoprotection against oxidative stress is another notable activity of this compound. In studies involving rat models subjected to ischemia-reperfusion injury, treatment with this compound resulted in reduced levels of oxidative stress markers such as malondialdehyde (MDA) and increased antioxidant enzyme activities .

Table 3: Cytoprotective Effects of this compound

ParameterControl GroupTreated Group
MDA Levels (µmol/L)126
Superoxide Dismutase (SOD) Activity (U/mg protein)2.54.0

The biological activities of this compound can be attributed to several mechanisms:

  • Metal Chelation : The hydroxyl group in the compound facilitates metal ion binding, which is essential for its anticancer activity by disrupting metal-dependent processes in cancer cells .
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and microbial metabolism .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Ischemia-Reperfusion Injury : In a rat model, administration of the compound significantly reduced infarct size and improved cardiac function post-injury, demonstrating its protective effects on cardiac tissues .
  • Antimicrobial Treatment : Clinical isolates of Staphylococcus aureus showed susceptibility to treatment with this compound, suggesting its potential use as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methylquinolin-8-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce methyl groups at the 3-position of the quinolin-8-ol backbone. For example, a procedure similar to the synthesis of 8-substituted quinolinols involves reacting a brominated precursor with boronic acids under inert conditions (e.g., nitrogen atmosphere) using tetrakis(triphenylphosphine)palladium(0) as a catalyst . Optimization strategies include adjusting reaction temperature (80–100°C), solvent systems (toluene/methanol mixtures), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures efficient conversion and minimizes byproduct formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) is critical for confirming structural assignments, particularly the methyl group at position 3 and hydroxyl group at position 8. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) modes validates molecular weight and fragmentation patterns. For example, the molecular ion peak at m/z corresponding to C₁₀H₉NO (163.19 g/mol) confirms the base structure. Data interpretation should cross-reference predicted chemical shifts (e.g., methyl protons at δ 2.5–3.0 ppm) and coupling constants with computational models or literature analogs .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound that influence its reactivity in organic synthesis?

  • Methodological Answer : The pKa of the hydroxyl group (~8–10) governs solubility in polar solvents (e.g., methanol, DMSO) and influences deprotonation-dependent reactivity, such as in nucleophilic substitutions or metal coordination. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, which is critical for reactions requiring elevated temperatures .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a cool, dry environment away from oxidizers. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Safety data sheets (SDS) for analogous quinolinols recommend emergency eye washing and medical consultation upon exposure .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles with high precision (e.g., Co–N bond lengths in coordination complexes at ~1.9 Å). For example, SHELXS97 solves phase problems via direct methods, while SHELXL97 refines anisotropic displacement parameters. Data-to-parameter ratios >15 ensure reliable refinement, as demonstrated in cobalt(III) complexes of quinolin-8-ol derivatives .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts electronic properties such as HOMO-LUMO gaps and charge distribution. For example, exact-exchange terms in functionals improve accuracy for thermochemical data (average deviation <3 kcal/mol for atomization energies). Validation involves comparing computed IR spectra or NMR chemical shifts with experimental results .

Q. How should researchers address contradictions between theoretical predictions and experimental results in the reactivity of this compound?

  • Methodological Answer : Iterative analysis of reaction conditions (e.g., solvent polarity, temperature) and computational reevaluation (e.g., solvent effect simulations via COSMO-RS) can reconcile discrepancies. For instance, if DFT predicts a reaction pathway inconsistent with observed byproducts, revisiting transition-state geometries or alternative intermediates (e.g., zwitterionic species) may resolve contradictions. Cross-disciplinary collaboration between synthetic and computational chemists is recommended .

Q. What strategies are effective for analyzing and mitigating byproduct formation during the synthesis of this compound analogues?

  • Methodological Answer : Byproducts often arise from incomplete coupling or oxidative side reactions. Strategies include:

  • Chromatographic Monitoring : HPLC with UV detection at 254 nm identifies impurities early.
  • Catalyst Optimization : Testing Pd(II) vs. Pd(0) catalysts reduces debromination byproducts.
  • Protecting Groups : Temporarily protecting the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups prevents unwanted oxidation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for specific applications?

  • Methodological Answer : Systematic substitution at positions 2, 5, or 7 (e.g., halogens, alkyl chains) modulates properties like lipophilicity or metal-binding affinity. For example, 5-amino derivatives enhance chelation capacity, while methyl groups improve thermal stability. Quantitative SAR (QSAR) models using Hammett constants or Hansch analysis predict biological or catalytic activity .

Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound derivatives?

  • Methodological Answer :
    High-performance liquid chromatography-mass spectrometry (HPLC-MS) tracks degradation products in simulated environmental conditions (e.g., UV exposure, aqueous hydrolysis). Ecotoxicological assays (e.g., Daphnia magna toxicity tests) evaluate acute and chronic effects. Computational tools like EPI Suite estimate biodegradation half-lives and bioaccumulation potential .

Properties

IUPAC Name

3-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPOFWYKNOUJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402027
Record name 3-methylquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75457-13-5
Record name 3-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinolin-8-ol
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Synthesis routes and methods

Procedure details

47% HBr (10 ml) was added to 8-methoxy-3-methylquinoline (Intermediate 29) (500 mg, 2.80 mmol) and heated at 122° C. for 18 h. The reaction was cooled to room temperature, the pH adjusted with sodium carbonate solution to pH=7 and extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (150 mg, 83%).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
500 mg
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0 (± 1) mol
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Quantity
10 mL
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Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Methylquinolin-8-ol
3-Methylquinolin-8-ol
3-Methylquinolin-8-ol

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